- Synthesis of sulfonyl chlorides and thiosulfonates from H2O2-TiCl4, Tetrahedron Letters, 2012, 53(3), 354-358

Cas no 93-11-8 (Naphthalene-2-sulfonyl chloride)

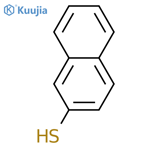

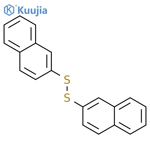

93-11-8 structure

Nome do Produto:Naphthalene-2-sulfonyl chloride

Naphthalene-2-sulfonyl chloride Propriedades químicas e físicas

Nomes e Identificadores

-

- Naphthalene-2-sulfonyl chloride

- Naphthalene-2-sulphonyl chloride

- 2-Naphthalensulfonyl chloride

- 2-Naphthalenesulfonyl Chloride

- 2-Naphthalenesulfonyl chloride

- 2-Naphthalenylsulfonylchloride

- 2-Naphthylsulfonyl chloride

- NSC 133893

- Naphthalene-2-sulfonic acidchloride

- b-Naphthalenesulfochloride

- b-Naphthalenesulfonyl chloride

- b-Naphthylsulfonyl chloride

- beta-Naphthalenesulfonyl chloride

- Naphthalene-2-sulfonic acid chloride

- .beta.-Naphthalenesulfochloride

- 2-Naphthalene sulfonyl chloride

- OPECTNGATDYLSS-UHFFFAOYSA-N

- .beta.-Naphthalenesulfonyl chloride

- chloro-2-naphthylsulfone

- beta-Naphthalenesulfochloride

- 2-naphthalenesulphonyl chloride

- 2-Naphthalenylsulfonyl

- 2-Naphthalenylsulfonyl chloride

- β-Naphthalenesulfochloride

- β-Naphthalenesulfonyl chloride

- β-Naphthylsulfonyl chloride

- NSC133893

- DTXSID5059080

- .beta.-Naphthylsulfonyl chloride

- beta-Naphthylsulphonyl chloride

- BBL027447

- CS-W004905

- DB-057370

- Z104473932

- AKOS000118779

- 2-naphtalenesulfonyl chloride

- 2-naphtylsulfonyl chloride

- NSC-133893

- 2-Naphthalenesulfonylchloride

- beta-naphthalene-sulphonyl chloride

- VS-0375

- 2-naphthylsulphonyl chloride

- naphthalin-2-sulfonic acid chloride

- OPECTNGATDYLSS-UHFFFAOYSA-

- naphthaline-2-sulfonic acid chloride

- 2-naphthalene-sulfonyl chloride

- EINECS 202-219-9

- beta-Naphthalenesulphonyl chloride

- 2-naphthyl-sulfonyl chloride

- 2-napthylsulfonyl chloride

- 2-Naphthalenesulfonyl chloride, 99%

- J-510147

- 2-napthalenesulfonyl chloride

- NS00041120

- EN300-19464

- UNII-W3N8WRJ279

- F0808-2035

- 2-naphtalenesulfonylchloride

- MFCD00004087

- SCHEMBL25642

- 2-Naphthalenesulfonyl chloride, puriss., >=99.0% (AT)

- N0018

- 2-naphthalenesulfonyi chloride

- ss-Naphthalinsulfochlorid

- 2-Naphthyl sulfonyl chloride

- 2-naphthyl-sulphonyl chloride

- A844453

- 2-naphthalene sulfonylchloride

- 2-naphthalene-sulphonyl chloride

- W3N8WRJ279

- 2-Naphthalenylsulfonyl Chloride; 2-Naphthylsulfonyl Chloride;NSC 133893; Naphthalene-2-sulfonic Acid Chloridebeta-Naphthalenesulfochloride

- D77675

- naphthalene-2-sulfonylchloride

- beta-Naphthylsulfonyl chloride

- beta-Naphthalenesulfonyl-chloride

- beta-Naphthalenesulphochloride

- 2-napthalenesufonylchloride

- 2-napthalenesulfonylchloride

- 93-11-8

- DTXCID6048830

- STL363253

-

- MDL: MFCD00004087

- Inchi: 1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

- Chave InChI: OPECTNGATDYLSS-UHFFFAOYSA-N

- SMILES: O=S(C1C=C2C(C=CC=C2)=CC=1)(Cl)=O

- BRN: 641898

Propriedades Computadas

- Massa Exacta: 225.98600

- Massa monoisotópica: 225.985528

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 1

- Complexidade: 294

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.9

- Superfície polar topológica: 42.5

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Colorless flake crystals.

- Densidade: 1.3661 (estimate)

- Ponto de Fusão: 75.0 to 79.0 deg-C

- Ponto de ebulição: 147.7 °C/0.6 mmHg(lit.)

- Ponto de Flash: 200-202°C/13mm

- Índice de Refracção: 1.643

- Coeficiente de partição da água: Insoluble

- PSA: 42.52000

- LogP: 3.84810

- Solubilidade: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.

- Sensibilidade: Moisture Sensitive

- FEMA: 2723

Naphthalene-2-sulfonyl chloride Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H290-H314

- Declaração de Advertência: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- Número de transporte de matérias perigosas:UN 3261 8/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 34

- Instrução de Segurança: S26-S36/37/39-S45

- CÓDIGOS DA MARCA F FLUKA:21

-

Identificação dos materiais perigosos:

- Grupo de Embalagem:II

- PackingGroup:III

- Condição de armazenamento:Inert atmosphere,2-8°C(BD12580)

- Termo de segurança:8

- Frases de Risco:R34

- Classe de Perigo:8

- TSCA:Yes

Naphthalene-2-sulfonyl chloride Dados aduaneiros

- CÓDIGO SH:29049020

- Dados aduaneiros:

China Customs Code:

2904909090Overview:

2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Naphthalene-2-sulfonyl chloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A374566-25g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95% | 25g |

$14.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D509610-5g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 97% | 5g |

$100 | 2024-05-24 | |

| eNovation Chemicals LLC | D509610-25g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 97% | 25g |

$120 | 2024-05-24 | |

| TRC | N307526-1g |

Naphthalene-2-sulfonyl Chloride |

93-11-8 | 1g |

$ 92.00 | 2023-09-06 | ||

| Life Chemicals | F0808-2035-0.5g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N61410-5g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95% | 5g |

¥22.0 | 2024-07-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16872-500g |

Naphthalene-2-sulfonyl chloride, 97% |

93-11-8 | 97% | 500g |

¥10592.00 | 2023-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003736-100g |

Naphthalene-2-sulfonyl Chloride |

93-11-8 | ≥97% | 100g |

¥255.00 | 2024-07-09 | |

| Ambeed | A374566-10g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95% | 10g |

$8.0 | 2025-02-21 | |

| Life Chemicals | F0808-2035-5g |

Naphthalene-2-sulfonyl chloride |

93-11-8 | 95%+ | 5g |

$60.0 | 2023-09-07 |

Naphthalene-2-sulfonyl chloride Método de produção

Método de produção 1

Método de produção 2

Método de produção 3

Condições de reacção

Referência

- Molecular structure and estrogenic activity. XIV. α,α-Dimethyl-β-(6-methylthio-2-naphthyl)valeric acid, Bulletin de la Societe Chimique de France, 1955, 231, 231-6

Método de produção 4

Método de produção 5

Método de produção 6

Método de produção 7

Condições de reacção

1.1 Reagents: Acetic acid , 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile , Water ; < 10 °C; 30 min, 10 °C → 20 °C; 1 h, 20 °C; 30 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C; < 10 °C; 15 min, 5 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 0 °C; < 10 °C; 15 min, 5 °C

Referência

- A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides, Tetrahedron Letters, 2010, 51(2), 418-421

Método de produção 8

Condições de reacção

1.1 Reagents: Trichloroisocyanuric acid , Tetrabutylammonium chloride Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 20 min, rt

Referência

- Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) as efficient reagents for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides, Phosphorus, 2012, 187(6), 769-775

Método de produção 9

Método de produção 10

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide

Referência

- A method for the catalyzed preparation of carboxylic and sulfonic acid chlorides with thionyl chloride, Helvetica Chimica Acta, 1959, 42, 1653-8

Método de produção 11

Condições de reacção

1.1 Reagents: Tetrabutylammonium chloride , N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 0 °C → rt; 20 min, rt

Referência

- Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as efficient reagents to direct oxidative conversion of thiols and disulfide to sulfonyl chlorides, Bulletin of the Korean Chemical Society, 2011, 32(10), 3692-3695

Método de produção 12

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium chloride , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ; 15 min, rt

Referência

- Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water, Green Chemistry, 2014, 16(6), 3125-3131

Método de produção 14

Método de produção 15

Condições de reacção

1.1 Reagents: Thionyl chloride , Hydrogen peroxide Solvents: Acetonitrile , Water ; 1 min, 25 °C

1.2 Reagents: Water Solvents: Water

1.2 Reagents: Water Solvents: Water

Referência

- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides, Journal of Organic Chemistry, 2009, 74(24), 9287-9291

Método de produção 16

Método de produção 17

Método de produção 18

Condições de reacção

1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ; 2 h, rt

Referência

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides, Molecules, 2021, 26(18),

Método de produção 19

Condições de reacção

1.1 Reagents: Hexachlorocyclotriphosphazene , Hydrogen peroxide Solvents: Acetonitrile , Water ; 12 min, 25 °C

Referência

- A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2-TAPC Reagent System, ChemistrySelect, 2019, 4(29), 8554-8557

Método de produção 20

Condições de reacção

1.1 Reagents: Acetic acid , Diethylamine , 1,3-Dichloro-5,5-dimethylhydantoin , Water Solvents: Acetonitrile ; 41 s, 4 bar, 40 °C

1.2 Reagents: Acetonitrile

1.2 Reagents: Acetonitrile

Referência

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism, Reaction Chemistry & Engineering, 2022, 7(12), 2582-2592

Método de produção 21

Naphthalene-2-sulfonyl chloride Raw materials

- 2-Bromonaphthalene

- 2-Naphthalene Sulfonic Acid

- 2-Naphtalenethiol

- 2-Naphthalenesulfonic Acid Sodium Salt

- Naphthalene-2-sulfonohydrazide

- Disulfide,1,2-di-2-naphthalenyl

Naphthalene-2-sulfonyl chloride Preparation Products

Naphthalene-2-sulfonyl chloride Fornecedores

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

Membro Ouro

(CAS:93-11-8)Naphthalene-2-sulfonyl chloride

MR./MRS.:WANG JING LI

Telefone:13156898909

E- mail:hope2084@163.com

Naphthalene-2-sulfonyl chloride Literatura Relacionada

-

Nengneng Zhou,Kaimo Kuang,Meixia Wu,Sixin Wu,Ziqin Xia,Qiankun Xu,Man Zhang Org. Chem. Front. 2021 8 4095

-

Jonathon P. Matheny,Pavel M. Yamanushkin,Peter A. Petillo,Michael Rubin RSC Adv. 2020 10 44183

-

Yunhe Lv,Wanru Han,Weiya Pu,Jinhui Xie,Axue Wang,Mengyue Zhang,Jin Wang,Junrong Lai Org. Chem. Front. 2022 9 3775

-

4. 2-Aminophenolate ligands for phosphorus(v): a lithium salt featuring the chiral [P(OC6H4NR)3]? anionChuantian Zhan,Zeyu Han,Brian O. Patrick,Derek P. Gates Dalton Trans. 2018 47 12118

-

Sumit Ghosh,Pranjal Pyne,Anogh Ghosh,Swagata Choudhury,Alakananda Hajra Org. Biomol. Chem. 2023 21 1591

93-11-8 (Naphthalene-2-sulfonyl chloride) Produtos relacionados

- 2418733-23-8((5-Amino-3-ethynyl-2-methylphenyl)methanethiol)

- 1021264-92-5(8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 2445094-18-6((R)-3-(4-(2-amino-6-chloropyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid)

- 1244027-57-3(3-Amino-5-bromothiophene-2-carboxylic acid)

- 34577-92-9(1-(3-methylcyclobutyl)methanamine)

- 872988-21-1(N-{2-6-(ethylsulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide)

- 2279306-55-5(2-chloro-N-2-(1-methyl-5-oxopyrrolidin-3-yl)ethylacetamide)

- 946229-25-0(2-cyclohexyl-1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}ethan-1-one)

- 2319851-00-6(3-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonylbenzonitrile)

- 1550325-40-0(5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-11-8)2-Naphthalenesulfonyl chloride

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:93-11-8)Naphthalene-2-sulfonyl chloride

Pureza:99%

Quantidade:500g

Preço ($):160.0